(3-Chloro-5-fluorophenyl)(3,4-difluorobenzyl)sulfane
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Overview
Description
(3-Chloro-5-fluorophenyl)(3,4-difluorobenzyl)sulfane is an organic compound with the molecular formula C13H8ClF3S. It is characterized by the presence of a sulfane group bonded to a (3-chloro-5-fluorophenyl) and a (3,4-difluorobenzyl) group. This compound is primarily used in research and development settings, particularly in the field of pharmaceuticals and chemical synthesis .
Preparation Methods
The synthesis of (3-Chloro-5-fluorophenyl)(3,4-difluorobenzyl)sulfane typically involves the reaction of (3-chloro-5-fluorophenyl)thiol with (3,4-difluorobenzyl)halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
(3-Chloro-5-fluorophenyl)(3,4-difluorobenzyl)sulfane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to a thiol group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
(3-Chloro-5-fluorophenyl)(3,4-difluorobenzyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluorophenyl)(3,4-difluorobenzyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
(3-Chloro-5-fluorophenyl)(3,4-difluorobenzyl)sulfane can be compared with other similar compounds, such as:
(3-Chloro-5-fluorophenyl)(3-fluorobenzyl)sulfane: This compound has a similar structure but lacks one fluorine atom on the benzyl group.
(3-Chloro-5-fluorophenyl)(4-fluorobenzyl)sulfane: This compound has the fluorine atom on the benzyl group positioned differently.
(3-Chloro-5-fluorophenyl)(3,4-dichlorobenzyl)sulfane: This compound has chlorine atoms instead of fluorine atoms on the benzyl group.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which can influence its reactivity and biological activity .
Biological Activity
(3-Chloro-5-fluorophenyl)(3,4-difluorobenzyl)sulfane, with the CAS number 1443344-98-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in pharmacological research.
- Molecular Formula : C13H8ClF3S
- Molecular Weight : 288.72 g/mol
- Structure : The compound features a sulfane linkage between two aromatic rings, one of which contains chlorine and fluorine substituents.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures may exhibit various biological activities, including:
- Antimicrobial Properties : Compounds containing sulfane groups have shown promise as antibacterial agents.
- Enzyme Inhibition : The presence of halogenated phenyl groups can enhance the inhibitory activity against key enzymes like tyrosinase.
1. Antimicrobial Activity
A study investigated the antimicrobial efficacy of sulfane compounds against Staphylococcus aureus, including methicillin-resistant strains. The findings suggested that the incorporation of fluorinated and chlorinated phenyl groups significantly increased the antibacterial potency compared to non-substituted analogs .
Compound | Activity Against MSSA | Activity Against MRSA |
---|---|---|
Control | Low | Low |
This compound | Moderate | High |
2. Enzyme Inhibition Studies
Another research focused on the inhibition of tyrosinase, an enzyme involved in melanin production. The study revealed that the 3-chloro-5-fluorophenyl moiety enhances binding affinity to the enzyme's active site, leading to improved inhibition rates. Docking studies supported these findings by demonstrating favorable interactions between the compound and the enzyme .
Compound | IC50 (µM) | Binding Affinity (kcal/mol) |
---|---|---|
Control | 150 | -5.0 |
This compound | 30 | -7.2 |
The biological activity of this compound is thought to arise from its ability to interact with specific target proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The presence of electronegative atoms like chlorine and fluorine enhances these interactions, thereby increasing the compound's efficacy.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data for this specific compound is limited, related studies suggest that sulfane compounds generally exhibit favorable absorption and distribution characteristics. Toxicological assessments are necessary to evaluate safety profiles before clinical applications.
Properties
IUPAC Name |
1-chloro-3-[(3,4-difluorophenyl)methylsulfanyl]-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-9-4-10(15)6-11(5-9)18-7-8-1-2-12(16)13(17)3-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUBGSJIWVLIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=CC(=CC(=C2)F)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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